Product packaging for 1,8-Octanediamine, dihydrochloride(Cat. No.:)

1,8-Octanediamine, dihydrochloride

Cat. No.: B7821647
M. Wt: 217.18 g/mol
InChI Key: ZFLWZOGXFQNIMT-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.
  • Packaging may vary depending on the PRODUCTION BATCH.

Description

Contextualization within Diamine Chemistry and Quaternary Ammonium (B1175870) Salts

As a member of the diamine family, 1,8-octanediamine dihydrochloride (B599025) possesses two reactive primary amine functional groups. This bifunctionality is a key feature that allows it to act as a monomer in polymerization reactions, leading to the formation of long-chain polymers. The presence of the eight-carbon aliphatic chain (octamethylene) imparts flexibility and specific physical properties to the resulting materials.

The dihydrochloride classification places it within the realm of quaternary ammonium salts, although it is technically a primary amine salt. The protonation of the two amine groups by hydrochloric acid results in the formation of ammonium chloride functionalities at both ends of the molecule. This salt characteristic significantly influences its reactivity and handling properties compared to its free base form, 1,8-diaminooctane (B148097).

Contemporary Significance in Organic Synthesis and Materials Science

The contemporary significance of 1,8-octanediamine dihydrochloride lies in its role as a versatile building block. In organic synthesis, it serves as a precursor for the creation of more complex molecules with potential applications in pharmaceuticals and agrochemicals. google.comcymitquimica.com Its bifunctional nature is particularly valuable in the synthesis of symmetrical molecules.

In materials science, 1,8-octanediamine dihydrochloride is a key monomer in the production of specialty polyamides, often referred to as nylons. The length of its carbon chain is a critical determinant of the resulting polymer's thermal and mechanical properties. Furthermore, its potential use as a linker in the formation of coordination polymers and metal-organic frameworks (MOFs) is an area of growing interest. rsc.orgresearchgate.netbath.ac.uk These materials have potential applications in gas storage, separation, and catalysis. The compound has also been investigated for its role in the synthesis of corrosion inhibitors. cymitquimica.com

Scope and Emerging Research Trajectories for 1,8-Octanediamine Dihydrochloride

Current research on 1,8-octanediamine dihydrochloride is focused on expanding its applications in the development of high-performance polymers and functional materials. Scientists are exploring its use in the synthesis of novel polyamides with tailored properties, such as enhanced thermal stability and specific mechanical strengths. bohrium.comresearchgate.net

Emerging research trajectories include its incorporation into supramolecular structures and self-assembling systems. The ability of the diamine to form hydrogen bonds and coordinate with metal ions makes it a candidate for the construction of complex, ordered architectures. researchgate.net There is also growing interest in the development of bio-based polyamides, where diamines like 1,8-diaminooctane, the precursor to the dihydrochloride salt, can be derived from renewable resources. nih.govnih.govresearchgate.net This aligns with the broader trend in the chemical industry towards sustainability and the circular economy. Further investigations into its utility in drug delivery systems and as a precursor for bioactive molecules are also anticipated.

Chemical and Physical Properties

PropertyValueSource(s)
Chemical Formula C8H22Cl2N2 cymitquimica.comalfa-chemistry.com
Molecular Weight 217.18 g/mol cymitquimica.comalfa-chemistry.com
Appearance White to off-white crystalline solid cymitquimica.com
Melting Point 50-52 °C (for the free base) sigmaaldrich.comsigmaaldrich.comsigmaaldrich.com
Boiling Point 225-226 °C (for the free base) sigmaaldrich.comsigmaaldrich.comsigmaaldrich.com
Solubility Soluble in water cymitquimica.com
CAS Number 7613-16-3 cymitquimica.comalfa-chemistry.comechemi.com

Synonyms

SynonymSource(s)
1,8-Diaminooctane dihydrochloride cymitquimica.com
Octamethylenediamine dihydrochloride cymitquimica.com
Octamethylenebis(ammonium chloride) cymitquimica.com
1,8-Octanediamine, hydrochloride (1:2) cymitquimica.com

Structure

2D Structure

Chemical Structure Depiction
molecular formula C8H22Cl2N2 B7821647 1,8-Octanediamine, dihydrochloride

3D Structure of Parent

Interactive Chemical Structure Model





Properties

IUPAC Name

8-azaniumyloctylazanium;dichloride
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H20N2.2ClH/c9-7-5-3-1-2-4-6-8-10;;/h1-10H2;2*1H
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZFLWZOGXFQNIMT-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C(CCCC[NH3+])CCC[NH3+].[Cl-].[Cl-]
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H22Cl2N2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Related CAS

373-44-4 (Parent)
Record name 1,8-Octanediamine, hydrochloride (1:2)
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0007613163
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.

Molecular Weight

217.18 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

7613-16-3
Record name 1,8-Octanediamine, hydrochloride (1:2)
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0007613163
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name 1,8-Octanediamine, hydrochloride (1:2)
Source EPA Chemicals under the TSCA
URL https://www.epa.gov/chemicals-under-tsca
Description EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting.
Record name Octamethylenediammonium dichloride
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/substance-information/-/substanceinfo/100.028.657
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Synthetic Methodologies and Chemical Transformations of 1,8 Octanediamine Dihydrochloride

Advanced Synthetic Routes to 1,8-Octanediamine Dihydrochloride (B599025) and its Precursors

The synthesis of 1,8-octanediamine and its dihydrochloride salt can be achieved through various pathways, often starting from more readily available C8 precursors. Research has focused on optimizing existing methods and developing novel, more efficient, and sustainable catalytic systems.

Optimization of Established Diamine Synthesis Pathways

Traditional methods for synthesizing diamines often involve multi-step processes. One established route to 1,8-diaminooctane (B148097) involves the conversion of sebacic acid. In a patented method, sebacic acid is first reacted with urea (B33335) to produce sebacoyl amine (sebacamide). This intermediate is then treated with sodium alkoxide in an anhydrous alcohol solution with a halogen catalyst to yield a 1,8-diurethane. Subsequent hydrolysis of the diurethane in an ethanolic sodium hydroxide (B78521) solution affords 1,8-diaminooctane. google.com The crude 1,8-diaminooctane can then be treated with hydrochloric acid to precipitate the dihydrochloride salt.

Another common precursor is 1,8-octanediol (B150283). The direct amination of diols presents a more atom-economical route. Optimization of this pathway often involves the strategic selection of catalysts and reaction conditions to maximize yield and selectivity. For instance, the reaction of 1,8-octanediol with ammonia (B1221849) can be carried out in an autoclave at elevated temperature and pressure. chemicalbook.com The use of specific ruthenium-based catalysts has shown high conversion of the diol and good yields of the corresponding diamine. chemicalbook.com

The hydrogenation of dinitriles is another important industrial method for diamine production. For example, 1,6-dicyanohexane can be hydrogenated using a nickel catalyst to produce the corresponding diamine. echemi.com This methodology can be adapted for the synthesis of 1,8-diaminooctane from the corresponding C8 dinitrile.

Exploration of Novel Catalytic Systems for Efficient Amination

The development of highly efficient catalytic systems is crucial for improving the synthesis of diamines like 1,8-diaminooctane. Reductive amination of alcohols, which proceeds via a hydrogen-borrowing mechanism, is a key area of research. mdpi.com This process typically involves three steps: dehydrogenation of the alcohol to an aldehyde, imine formation with ammonia, and subsequent hydrogenation of the imine to the primary amine. mdpi.com

Heterogeneous catalysts are favored for their ease of separation and reusability. mdpi.comresearchgate.net Research has shown that the choice of both the metal and the support is critical. For the amination of 1-octanol (B28484) to 1-octylamine, a precursor to the diamine, NixFe1/Al2O3 bimetallic catalysts have demonstrated significantly higher activity compared to monometallic Ni/Al2O3 catalysts. researchgate.net The addition of iron was found to increase the selectivity towards the primary amine. researchgate.net Similarly, ruthenium catalysts supported on acidic materials like zeolites have been effective in the direct amination of 1-octanol. mdpi.com

Iridium-based catalysts with chiral phosphoramidite (B1245037) ligands have also been developed for the direct asymmetric reductive amination of ketones, highlighting the potential for creating chiral amine derivatives. nih.gov While not directly applied to 1,8-octanediamine synthesis in the cited research, these advanced catalytic systems offer pathways for producing specialized diamine structures.

Green Chemistry Approaches in 1,8-Octanediamine Production

Green chemistry principles are increasingly being applied to the synthesis of chemicals to reduce environmental impact. ucl.ac.uk For diamine production, this includes the use of renewable feedstocks, solvent-free reaction conditions, and catalysts that are non-toxic and recyclable.

Bio-based synthesis routes are a promising green alternative to traditional chemical methods. nih.gov While significant progress has been made in the microbial production of other diamines like 1,5-diaminopentane, the biosynthesis of 1,8-diaminooctane is an area of ongoing research. nih.gov The development of engineered microbial strains could enable the production of diamines from renewable resources like lignocellulose. nih.gov

Solvent-free reactions represent another important green chemistry approach. For example, a solvent-free method for the Kabachnik-Fields reaction has been developed to synthesize bis-functionalized 1,8-diaminooctane derivatives. researchgate.net This method, which involves the reaction of the diamine with an aldehyde and a phosphite, was found to be most efficient at moderately elevated temperatures without the need for a solvent. researchgate.net Similarly, the use of water as a solvent in reactions like the Friedländer synthesis of naphthyridines showcases the move towards more environmentally benign reaction media. rsc.org

Derivatization Strategies for Functional Molecules and Macromolecules

The two primary amine groups of 1,8-octanediamine make it an ideal building block for creating a wide range of functional molecules and macromolecules through various derivatization strategies.

Amidation and Schiff Base Formation Reactions with 1,8-Octanediamine

Amidation, the formation of an amide bond, is a fundamental reaction for derivatizing 1,8-octanediamine. This reaction is crucial for the synthesis of polyamides, where the diamine is reacted with a dicarboxylic acid or its derivative. ontosight.ai The resulting polymers have a wide range of applications. The direct amidation of carboxylic acids with amines is often challenging and may require catalysts or activating agents. ucl.ac.ukmdpi.com Boron-based and zirconium-based catalysts have been shown to be effective for direct amidation reactions. ucl.ac.uk

Schiff base formation is another important reaction of primary amines. It involves the condensation of an amine with an aldehyde or ketone to form an imine. wikipedia.orgyoutube.com These reactions are often reversible and can be catalyzed by acid or base. Schiff bases derived from 1,8-octanediamine can act as ligands for metal ions, forming stable coordination complexes. wikipedia.org These complexes have applications in catalysis and materials science. For instance, Schiff bases derived from various diamines and aldehydes have been used as chiral ligands in asymmetric synthesis. wikipedia.org

Cyclization and Oligomerization Techniques for Macrocyclic Structures

The bifunctional nature of 1,8-octanediamine allows for its use in cyclization and oligomerization reactions to form macrocyclic structures. These reactions often rely on high-dilution conditions to favor intramolecular cyclization over intermolecular polymerization.

Various strategies can be employed for the synthesis of macrocycles from linear precursors. core.ac.uk Ring-closing metathesis (RCM) and azide-alkyne cycloaddition (AAC) are powerful and versatile methods for macrocyclization. core.ac.uk For example, a linear precursor containing 1,8-octanediamine with terminal alkene or alkyne functionalities could be cyclized using these techniques. The length of the diamine chain influences the propensity for intramolecular versus intermolecular reactions, with longer chains often favoring the formation of macrocycles. core.ac.uk

The resulting macrocycles can have unique properties and applications, for example, as host molecules in supramolecular chemistry or as building blocks for more complex architectures.

Polymerization Reactions Utilizing 1,8-Octanediamine Dihydrochloride as a Crosslinker or Monomer

The reactivity of the primary amine groups in 1,8-octanediamine allows it to readily participate in polymerization reactions. In its dihydrochloride form, a preliminary neutralization step or adjustment of the reaction medium's pH is typically necessary to liberate the free amine groups for reaction. This can be achieved by the addition of a base, which abstracts the acidic protons from the ammonium (B1175870) groups, rendering the nitrogen atoms nucleophilic.

As a Monomer in Polyamide Synthesis

1,8-Octanediamine is a key monomer in the synthesis of specific types of polyamides, often referred to as nylons. The nomenclature for these polymers typically includes numbers that denote the carbon count of the diamine and the diacid monomers, respectively. When 1,8-octanediamine is used, the resulting polyamide is classified as a nylon-8,X, where 'X' represents the number of carbon atoms in the dicarboxylic acid co-monomer.

A notable example is the synthesis of nylon-8,18, which is produced through the polycondensation of 1,8-diaminooctane and octadecanedioic acid. This reaction is typically carried out via melt polycondensation, a process where the monomers are heated above their melting points in an inert atmosphere, such as nitrogen, to drive the reaction forward by eliminating the water byproduct. Research has shown that this polymerization is effectively conducted at temperatures exceeding 220°C for several hours. nih.gov The resulting high-aliphatic-content nylon exhibits distinct thermal and physical properties. The characterization of such polymers involves a suite of analytical techniques, including viscosimetry to determine molecular weight, differential scanning calorimetry (DSC) to analyze thermal transitions like melting and crystallization points, and nuclear magnetic resonance (NMR) spectroscopy to confirm the polymer structure. nih.gov

PropertyValueCharacterization Method
Polymerization MethodMelt Polycondensation-
Reaction Temperature>220 °C-
AtmospherePositive Nitrogen Flow-
Resulting PolymerNylon-8,18-
Thermal AnalysisDifferential Scanning Calorimetry (DSC)-
Molecular Weight AnalysisViscosimetry-
Structural ConfirmationNuclear Magnetic Resonance (NMR)-

Table 1: Synthesis and Characterization of Nylon-8,18 from 1,8-Diaminooctane nih.gov

As a Crosslinking Agent

The dual amine functionality of 1,8-octanediamine also allows it to act as a crosslinking agent, forming covalent bonds between polymer chains to create a more rigid and stable three-dimensional network. This is particularly relevant in the curing of thermosetting polymers like epoxy resins.

In epoxy systems, the amine groups of 1,8-diaminooctane react with the epoxide rings of the epoxy prepolymer in a ring-opening addition reaction. Each primary amine group can react with two epoxide groups, leading to the formation of a highly crosslinked network. The degree of crosslinking and the final properties of the cured epoxy, such as its glass transition temperature (Tg), mechanical strength, and thermal stability, are directly influenced by the structure and concentration of the diamine crosslinker.

While specific research detailing the use of 1,8-octanediamine dihydrochloride as an epoxy curing agent is not extensively documented in readily available literature, the principles of amine curing are well-established. The length of the aliphatic chain in diamine curing agents plays a crucial role in determining the properties of the cured epoxy. Generally, longer, more flexible chains, such as the octamethylene chain in 1,8-diaminooctane, can impart greater flexibility and impact strength to the cured resin compared to shorter-chain or more rigid aromatic diamines. This is because the longer chains can better absorb and dissipate energy. The glass transition temperature (Tg) of the resulting thermoset is also affected by the crosslinker's structure; a higher crosslink density typically leads to a higher Tg. researchgate.netresearchgate.net The effect of a specific diamine like 1,8-diaminooctane on these properties would be a subject of empirical investigation.

The general reaction involves the nucleophilic attack of the amine's nitrogen on the carbon atom of the epoxide ring, leading to the opening of the ring and the formation of a hydroxyl group and a new carbon-nitrogen bond. This process continues until a rigid, three-dimensional network is formed.

Structural Elucidation and Conformational Analysis of 1,8 Octanediamine Dihydrochloride and Its Derivatives

Computational Chemistry Approaches

Computational chemistry serves as a powerful lens for examining molecular structures, properties, and dynamics at an atomic level. For flexible molecules like 1,8-octanediamine dihydrochloride (B599025), where numerous conformations are possible, computational methods are indispensable for understanding its behavior. These approaches allow for the detailed exploration of the potential energy surface, prediction of spectroscopic characteristics, and simulation of dynamic interactions, complementing and guiding experimental findings.

Density Functional Theory (DFT) Studies on Electronic Structure, Energetics, and Spectroscopic Properties

Density Functional Theory (DFT) is a quantum mechanical modeling method used to investigate the electronic structure of many-body systems. It has proven to be a robust tool for predicting the geometries, relative energies, and various spectroscopic properties of molecules like 1,8-octanediamine dihydrochloride.

Energetics and Conformational Analysis

For long-chain alkanes and their derivatives, the most stable conformation is typically the all-trans (or anti-periplanar) arrangement, which minimizes steric hindrance. nih.gov However, gauche interactions can also lead to stable, albeit slightly higher energy, conformers. In the case of the 1,8-octanediammonium cation (H₃N⁺-(CH₂)₈-N⁺H₃), the fully extended, all-trans conformation is expected to be the global energy minimum. Other low-energy conformers would likely involve one or more gauche arrangements in the carbon chain.

A typical DFT study would employ a functional like B3LYP or M06-2X with a basis set such as 6-311++G(d,p) to perform geometry optimizations for all possible staggered conformers. nih.govacs.orgaip.org The relative energies of these conformers can then be calculated to determine their Boltzmann populations at a given temperature.

Table 1: Hypothetical Relative Energies of 1,8-Octanediammonium Conformers Calculated by DFT

Conformer DescriptionDihedral Angles (C₂-C₃-C₄-C₅, etc.)Hypothetical Relative Energy (kcal/mol)Expected Boltzmann Population (298 K)
All-Trans (Global Minimum)anti, anti, anti, anti, anti0.00High
Single Gauchegauche, anti, anti, anti, anti~0.5 - 0.9Moderate
Double Gauche (separated)gauche, anti, gauche, anti, anti~1.0 - 1.8Low
Double Gauche (adjacent)gauche, gauche, anti, anti, anti> 2.0Very Low

Electronic Structure and Spectroscopic Properties

DFT calculations also provide deep insights into the electronic properties of 1,8-octanediamine dihydrochloride. Global reactivity descriptors derived from the energies of the Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO), such as the electronic chemical potential, hardness, and electrophilicity index, can be determined to predict the molecule's reactivity. nih.govnih.gov

Furthermore, DFT is widely used to predict spectroscopic properties, which are essential for structural confirmation. scirp.org

NMR Spectroscopy: By calculating the nuclear magnetic shielding tensors, one can predict the ¹H and ¹³C NMR chemical shifts for each conformer. youtube.comchemrxiv.org Comparing the Boltzmann-averaged calculated shifts with experimental data provides a powerful method for validating the determined conformational preferences. youtube.com

Vibrational Spectroscopy: The calculation of vibrational frequencies allows for the prediction of infrared (IR) and Raman spectra. aip.org The vibrational modes associated with the N-H stretches of the ammonium (B1175870) groups, C-H stretches of the alkyl chain, and various bending and torsional modes can be assigned, aiding in the interpretation of experimental spectra.

UV-Vis Spectroscopy: Time-dependent DFT (TD-DFT) can be employed to calculate electronic excitation energies and predict the UV-Vis absorption spectra of the molecule and its derivatives, which is particularly useful for studying chromophore-tagged versions. rsc.org

Molecular Dynamics Simulations for Conformational Landscapes and Intermolecular Interactions of 1,8-Octanediamine Dihydrochloride

While DFT provides a static, time-averaged picture of discrete conformers, Molecular Dynamics (MD) simulations offer a dynamic view of the molecule's behavior over time. MD simulations solve Newton's equations of motion for a system of atoms and molecules, allowing for the exploration of conformational landscapes and the explicit study of intermolecular interactions in different environments, such as in aqueous solution. mdpi.comucl.ac.uk

Conformational Landscapes

An MD simulation of 1,8-octanediamine dihydrochloride, typically in a simulated box of water molecules, would reveal the transitions between different conformations. researchgate.net By tracking the dihedral angles of the carbon backbone over the course of the simulation (nanoseconds to microseconds), one can generate a probability distribution of the accessible conformations. This provides a more realistic representation of the molecule's flexibility and the energy barriers between different states than static DFT calculations alone. The results can visualize how the molecule "wiggles" and changes shape, spending most of its time in low-energy states like the all-trans conformation, but transiently sampling higher-energy gauche conformers.

Intermolecular Interactions

MD simulations are exceptionally well-suited for characterizing the complex network of non-covalent interactions between 1,8-octanediamine dihydrochloride and its surroundings, particularly in a solution. nih.govresearchgate.net These interactions govern its solubility and assembly properties. The primary interactions for this molecule are electrostatic. teachchemistry.org

Hydrogen Bonding: The protonated amine groups (-N⁺H₃) are strong hydrogen bond donors. In an aqueous solution, they will form strong, directional hydrogen bonds with the oxygen atoms of surrounding water molecules. They will also form strong ionic hydrogen bonds with the chloride (Cl⁻) counter-ions.

Ion-Solvent Interactions: The positively charged ammonium groups and the negatively charged chloride ions will organize water molecules around them, forming distinct hydration shells. ucl.ac.uk The structure and dynamics of these hydration shells significantly influence the molecule's properties.

Van der Waals Forces: The eight-carbon aliphatic chain is nonpolar and interacts with other molecules primarily through weaker London dispersion forces, a type of van der Waals interaction. teachchemistry.orgyoutube.com In an aqueous environment, these nonpolar interactions contribute to the hydrophobic effect.

MD simulations can quantify these interactions by calculating radial distribution functions (RDFs), which describe the probability of finding one atom at a certain distance from another, and by analyzing the number and lifetime of hydrogen bonds.

Table 2: Key Intermolecular Interactions for 1,8-Octanediamine Dihydrochloride in Aqueous Solution

Interaction TypeInteracting GroupsRelative StrengthDescription
Ionic Hydrogen Bond-N⁺H₃ ··· Cl⁻StrongStrong, charge-assisted hydrogen bond between the ammonium proton and the chloride anion.
Hydrogen Bond-N⁺H₃ ··· OH₂StrongInteraction between the ammonium protons and the lone pairs of water's oxygen.
Ion-Dipole-N⁺H₃ ··· H₂OCl⁻ ··· H₂OModerateElectrostatic attraction between the ions (N⁺H₃, Cl⁻) and the permanent dipole of water molecules, leading to hydration shell formation.
London Dispersion Forces-(CH₂)₈- chain ··· H₂OWeakTransient, induced-dipole attractions between the nonpolar alkyl chain and surrounding molecules.

Applications in Advanced Materials Science and Engineering

Polymer Chemistry and Engineering

The bifunctional nature of 1,8-octanediamine, featuring primary amine groups at each end of a flexible eight-carbon aliphatic chain, renders it a valuable monomer for step-growth polymerization. Its incorporation into polymer backbones influences properties such as solubility, thermal stability, and mechanical performance.

Synthesis and Characterization of Polyoxazolidones and Polyamides with 1,8-Octanediamine Linkages

Long-chain aliphatic diamines like 1,8-octanediamine are instrumental in the synthesis of specialty polyamides. The synthesis is typically achieved through melt polycondensation of the diamine with a dicarboxylic acid. bohrium.com For instance, a series of polyamides was synthesized from 1,16-octadecane diacid and various α,ω-diamines. bohrium.com The process often involves the initial formation of a nylon salt, followed by heating under controlled temperature and pressure to drive the polycondensation reaction. bohrium.com The introduction of a slight excess of the diamine can help in achieving higher molecular weights, especially if the diamine has low volatility. bohrium.com

The characterization of these polyamides relies on a suite of analytical techniques. Infrared (IR) and Raman spectroscopy are used to confirm the presence of characteristic amide and methylene (B1212753) group vibrations. bohrium.com Nuclear Magnetic Resonance (NMR) spectroscopy, both ¹H-NMR and ¹³C-NMR, is crucial for elucidating the polymer structure and can also be used to determine the degree of polymerization by analyzing the end-groups. bohrium.com Size exclusion chromatography (SEC) is another method employed to measure molecular weights and their distribution. bohrium.com Research has shown an excellent correlation between the degree of polymerization calculated from ¹H-NMR data and SEC measurements. bohrium.com

The properties of polyamides are significantly influenced by the length of the diamine. For polyamides based on 1,16-octadecane diacid, the melting temperature was observed to decrease as the length of the diamine chain increased (from C12 to C2), which corresponds to a lower density of amide groups along the polymer chain. bohrium.com However, the glass-transition and decomposition temperatures did not show significant variation. bohrium.com The incorporation of such flexible diamine units can improve the solubility of the resulting polyamides in common organic solvents like N,N-dimethylformamide (DMF) and N-methylpyrrolidone (NMP). researchgate.netscielo.br

Role of 1,8-Octanediamine in Crosslinking Polymer Networks and Enhancing Mechanical Properties

1,8-Octanediamine can act as a crosslinking agent in polymer networks, such as epoxy resins, which are widely used as structural adhesives and in advanced composites. drexel.eduresearchgate.net The two primary amine groups can react with epoxy groups, forming a three-dimensional covalent network. The functionality of the crosslinker is a critical factor that dictates the network structure and, consequently, the material's mechanical properties. researchgate.net

Design of Novel Block Copolymers and Dendrimers Incorporating 1,8-Octanediamine Units

The flexible aliphatic chain of 1,8-octanediamine makes it a candidate for incorporation as a flexible spacer in more complex polymer architectures like block copolymers and dendrimers. Block copolymers, which consist of two or more chemically distinct polymer chains linked together, can self-assemble into ordered nanostructures, making them useful for applications like nanolithography and membrane separations. beilstein-journals.orgresearchgate.net

In the design of donor-bridge-acceptor (D-B-A) block copolymers for optoelectronic applications, an electronically neutral and non-conjugated aliphatic chain can serve as the "bridge" block. researchgate.net This bridge is designed to hinder electron-hole recombination while the donor and acceptor blocks facilitate charge transport. researchgate.net The flexible nature of a 1,8-octanediamine-derived segment could be advantageous in this context, potentially influencing the morphology and charge separation efficiency of the resulting material. researchgate.net The synthesis of such block copolymers typically involves the separate synthesis of each block followed by a coupling reaction. researchgate.net The ability to precisely control the structure and properties of each block allows for the fine-tuning of the final material's performance. researchgate.net

Perovskite Materials and Optoelectronic Devices

In the realm of optoelectronics, salts of diamines are emerging as important additives for enhancing the performance and stability of perovskite solar cells (PSCs). These additives can passivate defects within the perovskite material, leading to improved device efficiency and longevity.

Investigation of 1,8-Octanediamine Dihydroiodide (and analogous diamine salts) in Perovskite Film Quality Enhancement

Polycrystalline perovskite films used in solar cells often suffer from a high density of trap states, particularly at the grain boundaries, which can impede device performance. nih.gov The introduction of diamine salts, such as 1,8-octanediamine dihydroiodide, during or after the perovskite film formation can significantly enhance the film's quality. rsc.org

These additives can improve the crystallinity and grain morphology of the perovskite layer. rsc.org For instance, post-annealing treatment of a perovskite layer in a methylammonium (B1206745) chloride (MACl) vapor has been shown to mitigate defect states, reduce defect density, and improve the carrier profile. rsc.org This leads to a significant improvement in the power conversion efficiency (PCE) of the solar cells. rsc.org Similarly, the use of cross-linking additives has been shown to enhance the stability of perovskite films against moisture and thermal stress. rsc.org

Research Findings on Perovskite Film Quality Enhancement

Additive Type Observed Effects Resulting Improvement Reference
Semiconducting molecules with Lewis acid/base groups Passivation of trap states within bulk films Enhanced power conversion efficiency and improved environmental and thermal stability nih.gov
Cross-linking additives Hinder ion migration and moisture ingress Significant enhancement in stability under ambient conditions rsc.org
Carbon Quantum Dots (CQDs) Passivation of uncoordinated lead ions at grain boundaries Reduced non-radiative recombination, increased film thickness, and improved PCE and humidity stability nih.gov

Mechanisms of Grain Boundary and Buried-Interface Passivation in Perovskite Solar Cells

The primary mechanism by which diamine salts and other additives improve perovskite solar cell performance is through the passivation of defects. These defects, such as uncoordinated lead ions (Pb²⁺) and halide vacancies, are prevalent at the grain boundaries of the polycrystalline perovskite film and at the "buried interface" between the perovskite layer and the charge transport layer. nih.govrsc.org These defects act as sites for non-radiative recombination, which is a major energy loss pathway in the device. nih.gov

The functional groups of the additive molecules, such as the amine groups in 1,8-octanediamine, can act as Lewis bases and coordinate with the under-coordinated Pb²⁺ ions (which act as Lewis acids) at the perovskite surface. nih.gov This interaction effectively "passivates" the defect, reducing its ability to trap charge carriers. This leads to an increase in the photoluminescence intensity and a longer carrier lifetime, both of which are indicative of reduced non-radiative recombination. nih.gov

Furthermore, some additives can form a protective layer at the grain boundaries, which can hinder the migration of ions within the perovskite film and prevent the ingress of moisture from the environment. rsc.org Both ion migration and moisture are known to be significant factors in the degradation of perovskite solar cells. The modification of the buried interface is particularly crucial for improving both the efficiency and long-term stability of the devices. rsc.org

Impact of 1,8-Octanediamine Derivatives on Perovskite Crystallization Management and Electronic Properties

The long-term stability and performance of perovskite solar cells (PSCs) are intrinsically linked to the quality of the perovskite crystal layer. Defects and uncontrolled crystallization can lead to rapid degradation and reduced power conversion efficiency (PCE). ntu.edu.sg Derivatives of 1,8-octanediamine have emerged as critical additives in managing the crystallization process and enhancing the electronic properties of these devices.

One notable derivative, octane-1,8-diamine dihydroiodide (ODADI), has been successfully employed to fabricate efficient and stable wide-bandgap (WBG) perovskite solar cells. tcichemicals.comtcichemicals.com The incorporation of long-chain diammonium salts like ODADI can passivate defects at the perovskite surface and grain boundaries, leading to a reduction in non-radiative recombination and an improvement in the open-circuit voltage.

Table 1: Impact of 1,8-Octane Derivatives on Perovskite Solar Cell Properties

Derivative Role Effect on Perovskite Film Impact on Device Performance Reference
Octane-1,8-diamine dihydroiodide (ODADI) Additive/Passivating Agent Reduces defects, passivates surfaces and grain boundaries Increased power conversion efficiency and long-term stability tcichemicals.com
1,8-Diiodooctane (DIO) Additive Increases nucleation centers, promotes heterogeneous nucleation Improved film morphology and electronic properties nih.gov
1,8-Octanedithiol Additive Accelerates phase conversion, increases hydrophobicity Enhanced durability and stable driving characteristics researchgate.net

Development of Molecular Cages, Macrocycles, and Microporous Frameworks

The flexible yet defined structure of 1,8-octanediamine makes it an ideal component for the construction of complex, porous architectures such as molecular cages, macrocycles, and microporous frameworks.

Template synthesis is a powerful method for constructing macrocyclic compounds that would otherwise be difficult to obtain. In this approach, a metal ion or another chemical entity directs the reaction of precursor molecules to form a specific cyclic product. The reaction of diamines, such as 1,8-octanediamine, with dicarbonyl compounds is a common strategy for synthesizing macrocyclic Schiff-base ligands.

For example, the condensation of a diamine with a dicarbonyl compound in the presence of a metal ion can lead to the formation of a [2+2] macrocycle, where two molecules of the diamine react with two molecules of the dicarbonyl compound. rsc.org The metal ion holds the reactive ends of the linear precursors in proximity, favoring cyclization over polymerization. The length and flexibility of the 1,8-octanediamine chain are critical in determining the size and conformation of the resulting macrocycle. The coordination complexes formed with these macrocyclic ligands can exhibit unusual stereochemistry and stability due to the "macrocyclic effect". researchgate.net

The dihydrochloride (B599025) salt of 1,8-octanediamine, 1,8-octanediaminium dihydrochloride, can participate in the formation of self-assembled and pseudo-polymeric ionic materials. In these structures, the 1,8-octanediammonium cation can form hydrogen bonds through its -NH3+ groups and engage in van der Waals interactions via its -(CH2)8- backbone.

These non-covalent interactions, including hydrogen bonding and ionic interactions, can drive the self-assembly of the diammonium cations with suitable anionic components, such as metal-containing anions or organic counterions, into ordered one-, two-, or three-dimensional structures. For instance, the self-assembly of amine salts has been shown to form well-defined nanostructures like nanotubes. mdpi.com The length of the alkyl chain in 1,8-octanediammonium provides a balance of flexibility and length that can be exploited to create specific packing arrangements and pseudo-polymeric chains, leading to materials with tailored structural and physical properties.

Inorganic–Organic Hybrid Materials and Nanocomposites

The combination of inorganic and organic components at the molecular level allows for the creation of hybrid materials with synergistic or novel functionalities. 1,8-Octanediamine and its derivatives are versatile organic building blocks for these hybrid systems.

Polyoxometalates (POMs) are a class of anionic metal-oxide clusters with a vast range of structures and properties. sciopen.com The integration of organic components, such as 1,8-octanediamine derivatives, with POMs can lead to the formation of functional hybrid solids. In these hybrids, the 1,8-octanediammonium cation can act as a charge-balancing counterion for the anionic POM cluster.

The interaction between the organic cation and the inorganic POM can be tailored by the size, shape, and charge of both components. The flexible nature of the 1,8-octanediamine chain allows it to adapt to the surface of the POM cluster, potentially influencing the packing of the hybrid solid and creating porous structures. Furthermore, the organic component can be functionalized to introduce additional properties, such as photoactivity or catalytic activity, into the final hybrid material. uokerbala.edu.iqrsc.org

Luminescent and responsive materials are of great interest for applications in sensing, imaging, and optoelectronics. Metal-organic frameworks (MOFs) are a class of porous crystalline materials built from metal ions or clusters linked by organic ligands, and they have shown significant promise as luminescent sensors. rsc.org

1,8-Octanediamine can be utilized as a linker molecule in the synthesis of MOFs. The length and flexibility of the diamine can influence the pore size and topology of the resulting framework. By incorporating emissive metal centers or other chromophoric units, it is possible to design luminescent MOFs where the emission properties are sensitive to the presence of specific analytes. For instance, MOFs have been designed for the detection of amines and explosive compounds. rsc.orgnih.gov The interaction of the analyte with the framework, either through coordination to the metal centers or interaction with the organic linkers, can lead to a change in the luminescence, providing a sensing mechanism. The incorporation of a flexible linker like 1,8-octanediamine can also impart responsive behavior to the material, where the framework can undergo structural changes in response to external stimuli.

Supramolecular Chemistry and Host Guest Systems

Molecular Recognition and Binding Interactions

The ability of molecules to recognize and bind to one another is a cornerstone of supramolecular chemistry. The protonated form of 1,8-octanediamine, the 1,8-octanediammonium cation, provides two positively charged centers that can engage in electrostatic interactions, particularly with anions. This fundamental property has been explored in the context of creating synthetic receptors for anions and in understanding the driving forces behind host-guest complexation.

Anion Binding Studies with Polyammonium Cations Derived from 1,8-Octanediamine

The 1,8-octanediammonium dication, with its two well-separated positive charges, acts as a simple yet effective receptor for anionic species. The flexible eight-carbon chain allows the two ammonium (B1175870) groups to orient themselves to effectively chelate a single anionic guest or to bridge two separate anions. The binding affinity is influenced by several factors, including the size, charge, and geometry of the anion, as well as the solvent environment.

Research into the anion binding properties of such linear polyammonium cations has provided fundamental insights into the nature of ion pairing and recognition. While specific binding constant data for 1,8-octanediammonium with a wide range of anions is not extensively documented in readily available literature, studies on similar polyamines demonstrate the principles involved. For instance, the thermodynamics of ATP binding by various protonated open-chain polyamines have been studied, revealing the importance of electrostatic interactions and the length of the alkyl chain in complex stability. rsc.org The interaction of anions with such systems is often governed by a combination of hydrogen bonding between the ammonium protons and the anion, and electrostatic attraction.

To illustrate the typical anion affinities observed for polyammonium systems, the following table presents hypothetical binding constant data based on trends seen in related research.

Anion GuestBinding Constant (K_a, M⁻¹) in Methanol
Chloride (Cl⁻)150
Bromide (Br⁻)100
Iodide (I⁻)75
Sulfate (SO₄²⁻)> 10,000
Acetate (CH₃COO⁻)500

This table presents illustrative data based on established trends in anion binding by polyammonium hosts. Specific experimental data for 1,8-octanediammonium with these anions requires further targeted research.

Investigation of Host-Guest Systems Involving Macrocyclic Structures and 1,8-Octanediamine Derivatives

The incorporation of the 1,8-octanediamine unit into more complex macrocyclic architectures leads to the creation of sophisticated host molecules with tailored recognition properties. These macrocycles can offer a pre-organized cavity that enhances binding selectivity and affinity for specific guest molecules.

For example, 1,8-octanediamine can be used as a linker component in the synthesis of calixarenes, cyclodextrins, or other macrocyclic frameworks. nih.govnih.gov The flexible diamine chain can be functionalized at both ends to connect to larger molecular platforms, creating a cavity whose size and shape can be tuned. The resulting host can then bind guest molecules through a combination of interactions, including hydrogen bonding, hydrophobic effects, and electrostatic interactions.

While specific examples of macrocycles built directly from 1,8-octanediamine for host-guest studies are not prominently featured in the searched literature, the principles of their design and function are well-established. The binding of guest molecules within the cavity of such a macrocycle is a cooperative process, often leading to significant changes in the spectroscopic or electrochemical properties of the system, which can be exploited for sensing applications.

Macrocyclic Host DerivativeGuest MoleculeKey Interactions
Calix nih.govarene-1,8-octanediamine conjugateAromatic dicarboxylateHydrogen bonding, π-π stacking
β-Cyclodextrin-1,8-octanediamine dimerAdamantane derivativeHydrophobic inclusion, van der Waals forces
Bis-porphyrin macrocycle with 1,8-octanediamine linkerViologen derivativeπ-π stacking, electrostatic interactions

This table provides hypothetical examples of host-guest systems that could be constructed using 1,8-octanediamine derivatives, based on established principles of macrocyclic chemistry.

Self-Assembly Processes and Dynamic Covalent Chemistry

The inherent directionality of the interactions involving the 1,8-octanediammonium cation, combined with its linear and flexible nature, makes it an excellent component for the construction of ordered supramolecular architectures through self-assembly. These processes are driven by the spontaneous organization of molecules into stable, well-defined structures.

Directed Self-Assembly of 1,8-Octanediaminium Salts into Ordered Architectures

The salt of 1,8-octanediamine with various anions provides a simple system where electrostatic interactions and hydrogen bonding direct the formation of crystalline solids with predictable packing motifs. The resulting crystal structures reveal how the flexible diammonium cation adapts its conformation to maximize favorable interactions with the counter-ions.

A notable example is the crystal structure of octane-1,8-diaminium 4,4′-(diazene-1,2-diyl)dibenzoate monohydrate. In this structure, the 1,8-octanediammonium cations and the dianions self-assemble to form a pseudo-polymer ionic material. researchgate.netnih.gov This assembly is directed by a complex network of charge-assisted N-H···O and O-H···O hydrogen bonds. Interestingly, two distinct conformations of the octane-1,8-diaminium cation are observed in the crystal lattice. One cation adopts a fully extended, linear conformation, which is the most stable arrangement in isolation. The other cation exhibits a gauche conformation at one of its terminal C-C-C-N bonds, a less stable conformation that is stabilized by the extensive hydrogen-bonding network within the crystal. researchgate.netnih.gov

Crystal SystemSpace GroupKey Supramolecular MotifCation Conformation(s)
MonoclinicP2₁/c3D hydrogen-bonded networkExtended and Gauche

Data sourced from the crystal structure of octane-1,8-diaminium 4,4′-(diazene-1,2-diyl)dibenzoate monohydrate. researchgate.netnih.gov

Exploration of Non-Covalent Interactions in Supramolecular Architectures Based on 1,8-Octanediamine Scaffolds

In the crystal structure of octane-1,8-diaminium 4,4′-(diazene-1,2-diyl)dibenzoate monohydrate, the cations, anions, and water molecules are intricately linked in a three-dimensional network. researchgate.netnih.gov The hydrogen bonds create specific patterns, or synthons, that are repeated throughout the structure. In addition to the strong N-H···O interactions, the presence of water molecules introduces O-H···O hydrogen bonds, further stabilizing the assembly. The interplay of these interactions is crucial in determining the final solid-state structure. The flexibility of the octyl chain allows the cation to adopt different conformations to optimize these non-covalent interactions, demonstrating the principle of conformational polymorphism.

Interaction TypeDonorAcceptorTypical Distance (Å)Role in Architecture
Charge-Assisted Hydrogen BondN-H (Ammonium)O (Carboxylate)2.7 - 2.9Primary structure-directing force
Hydrogen BondO-H (Water)O (Carboxylate)2.8 - 3.0Stabilization of the 3D network
van der Waals ForcesC-H (Alkyl chain)Various> 3.0Space-filling and crystal packing

This table summarizes the key non-covalent interactions observed in the crystal structure of octane-1,8-diaminium 4,4′-(diazene-1,2-diyl)dibenzoate monohydrate, with typical distance ranges.

Theoretical and Mechanistic Studies on 1,8 Octanediamine Dihydrochloride Reactivity

Reaction Kinetics and Mechanistic Pathways

The study of reaction kinetics and mechanistic pathways for 1,8-octanediamine is crucial for understanding and controlling its chemical behavior. These studies often focus on the function of the amine groups as nucleophiles.

The primary amine groups of 1,8-octanediamine are effective nucleophiles due to the lone pair of electrons on the nitrogen atoms. libretexts.org These lone pairs can attack electron-deficient centers, leading to nucleophilic substitution reactions. A general representation of this process involves the reaction of the diamine with an alkyl halide, where the amine displaces the halide. libretexts.org This reaction proceeds via a series of steps, often leading to polyalkylation, where the initially formed secondary amine can react further. youtube.com Because the product amine is often more nucleophilic than the starting amine, these reactions can be challenging to control to achieve selective monoalkylation. youtube.com

The general mechanism for the nucleophilic substitution of an alkyl halide by an amine like 1,8-octanediamine is as follows:

Nucleophilic Attack: The nitrogen atom of an amino group attacks the electrophilic carbon of the alkyl halide, leading to the formation of a C-N bond and breaking of the C-X (where X is a halogen) bond. chemicalbook.com

Deprotonation: A base, which can be another molecule of the amine, removes a proton from the newly formed ammonium (B1175870) ion, resulting in a neutral substituted amine and an ammonium salt. libretexts.orgyoutube.com

This reactivity makes 1,8-octanediamine a valuable monomer in step-growth polymerization to produce polyamides, where it reacts with dicarboxylic acids or their derivatives. It is also used in the synthesis of other compounds, such as in the amination of 1,8-octanediol (B150283) using a ruthenium catalyst to produce 1,8-diaminooctane (B148097) with high yield. nih.gov

In coordination chemistry, 1,8-octanediamine can act as a bidentate or bridging ligand, coordinating to metal centers through its nitrogen atoms. Ligand exchange processes, where one ligand is displaced by another, are fundamental in coordination chemistry. savemyexams.comacs.org While specific kinetic studies for ligand exchange involving 1,8-octanediamine are not extensively detailed in the provided context, the principles suggest that its ability to replace other ligands would depend on factors like the nature of the metal ion, the solvent, and the relative steric and electronic properties of the competing ligands. savemyexams.com For example, smaller or more flexible ligands can often displace bulkier ones. savemyexams.com

Computational chemistry, particularly using methods like density functional theory (DFT), is a powerful tool for investigating reaction mechanisms that are difficult to study experimentally. Such studies can delineate the origins of stereoselectivity and reactivity by calculating the energies and structures of reaction intermediates and transition states. nih.gov

For diamine derivatives, computational studies have been employed to understand reaction pathways. For instance, in the Mannich reactions of ketones catalyzed by 1,3-diamine derivatives, DFT studies help to explain the observed high enantioselectivities by modeling the transition states. nih.gov These models can reveal how intramolecular hydrogen bonding between the primary and tertiary amine groups tunes their catalytic function. nih.gov While specific computational models for the reaction intermediates and transition states of 1,8-octanediamine derivatives were not found in the search results, the methodologies are well-established. Such a study on 1,8-octanediamine would likely involve modeling the approach of the nucleophilic amine to an electrophile, calculating the activation energy barrier for the transition state, and determining the stability of the resulting intermediate.

Structure-Activity/Property Relationships (SAR/SPR)

The relationship between the molecular structure of 1,8-octanediamine and its observed activity or properties is a key area of research, particularly concerning the influence of its eight-carbon alkyl chain.

The length of the alkyl chain in α,ω-diamines is a critical determinant of the properties of materials derived from them, such as polymers and supramolecular assemblies. bu.edu

In Polymers: In polyamides and epoxy systems, the diamine chain length affects thermal and mechanical properties. Longer, more flexible chains can lead to lower glass transition temperatures and decreased crosslink density. bu.edu Conversely, studies on bio-adhesives made from epoxidized soybean oil and various aliphatic diamines (ethylene, butane, and pentane (B18724) diamines) showed that increasing the chain length led to an increase in thermal stability (TGA) and adhesive strength. acs.org This suggests an optimal chain length often exists for specific performance characteristics.

In Supramolecular Assemblies: The alkyl chain length plays a crucial role in the crystal packing and the formation of porous frameworks. In a series of gold(I) complexes, a C8 alkyl chain was found to be the optimal length for forming porous materials through effective "tongue-and-groove" interactions with other parts of the molecule. researchgate.net This highlights how the C8 chain of octanediamine is particularly well-suited for certain types of self-assembly, influencing properties like thermal stability and porosity. researchgate.net

Substituents on the nitrogen atoms or the alkyl chain also profoundly impact reactivity. N-alkylation, for instance, can increase steric hindrance, which tends to slow the rate of further substitution reactions. youtube.com

Table 1: Influence of Diamine Alkyl Chain Length on Material Properties
DiamineAlkyl Chain LengthObserved Effect on Material PropertyReference System
Pentane DiamineC5Higher thermal stability and steel bonding strength compared to shorter chains.Epoxidized Soybean Oil Resin acs.org
1,8-OctanediamineC8Optimal for forming stable, porous supramolecular frameworks.Gold(I) Isocyanide Complexes researchgate.net
Longer Chain Diamines (>C8)>C8Decreased thermal stability in some porous frameworks compared to the C8 analogue.Gold(I) Isocyanide Complexes researchgate.net

The three-dimensional structure and electronic properties of 1,8-octanediamine dihydrochloride (B599025) are intrinsically linked to its function. The crystal structure of octane-1,8-diammonium dichloride monohydrate reveals a layered arrangement where the extended organic cations are separated by layers of chloride anions and water molecules. fiveable.me

Table 2: Crystallographic Data for Octane-1,8-diammonium dichloride monohydrate fiveable.me
ParameterValue
Chemical FormulaC₈H₂₂N₂²⁺·2Cl⁻·H₂O
Crystal SystemMonoclinic
Space GroupC2/c
a (Å)24.719
b (Å)5.0827
c (Å)10.8593
β (°)103.590
Volume (ų)1326.2

Acid-Base Equilibria and Proton Transfer Phenomena in Salt and Co-crystal Formation

The formation of 1,8-octanediamine dihydrochloride is a direct result of an acid-base reaction involving proton transfer. Understanding the acid-base equilibria of the diamine is essential for predicting its behavior in different chemical environments. wikipedia.orgchemicalbook.comresearchgate.net

1,8-Octanediamine is a Brønsted-Lowry base, capable of accepting two protons to form the octane-1,8-diammonium cation, [H₃N(CH₂)₈NH₃]²⁺. The pKa values for the conjugate acids are approximately 10.1 and 11.0. nih.gov

The position of an acid-base equilibrium is predicted by comparing the pKa of the acid on the reactant side with the pKa of the acid on the product side. libretexts.orgchemicalbook.com The equilibrium will favor the side with the weaker acid (higher pKa). chemicalbook.com

A key concept in solid-state chemistry is the "ΔpKa rule," which helps predict whether the reaction between an acid and a base will result in a salt (proton transfer) or a co-crystal (no proton transfer).

ΔpKa (pKa of protonated base - pKa of acid) > 3: Proton transfer is highly likely, leading to salt formation.

ΔpKa < 0: A co-crystal is typically formed.

0 < ΔpKa < 3: This is an intermediate region where either a salt or a co-crystal may form, depending on other factors like crystal packing and solvation.

Advanced pKa Studies and Determination of Ionization State in Solid Forms

The ionization state of a molecule, particularly in its solid form, is a critical determinant of its physicochemical properties. For 1,8-Octanediamine dihydrochloride, which is the salt of a basic compound, understanding its pKa in the solid state provides insight into its stability and behavior. While direct experimental determination of pKa in the solid state is complex and not widely documented for this specific compound, the ionization state can be unequivocally confirmed through crystallographic studies.

A pivotal study on the crystal structure of a closely related compound, octane-1,8-diammonium dichloride monohydrate (C8H22N2²⁺·2Cl⁻·H2O), reveals that in the crystalline form, the 1,8-octanediamine molecule is doubly protonated, existing as a dication. researchgate.net This confirms its state as a true salt. The formation of a salt versus a cocrystal is a key consideration in the solid-state chemistry of acid-base complexes. uochb.czresearchgate.net In a salt, a complete proton transfer occurs from the acid to the base, as is the case here with the two amine groups of 1,8-octanediamine being protonated by hydrochloric acid. nih.gov In contrast, a cocrystal involves neutral components held together by non-ionic interactions, with no complete proton transfer. researchgate.net

The determination of the precise location of hydrogen atoms can be challenging with techniques like X-ray diffraction alone, especially at room temperature. uochb.cz However, the combination of experimental data and computational modeling can provide a clearer picture. researchgate.net For 1,8-octanediamine dihydrochloride, the presence of discrete octane-1,8-diammonium cations and chloride anions in the crystal lattice is a definitive indicator of its salt nature in the solid form. researchgate.net

Crystallographic Data for Octane-1,8-diammonium dichloride monohydrate researchgate.net
ParameterValue
Chemical FormulaC8H22N2²⁺·2Cl⁻·H2O
Crystal SystemMonoclinic
Space GroupC2/c
a (Å)24.719
b (Å)5.0827
c (Å)10.8593
β (°)103.590
Volume (ų)1326.2
Z4

Understanding the Salt-Cocrystal Continuum and its Impact on Hydrogen Bonding Networks

The concept of the salt-cocrystal continuum is crucial for understanding the solid-state structure of 1,8-octanediamine dihydrochloride. This continuum describes the transition from a state of no proton transfer (cocrystal) to complete proton transfer (salt). uochb.cz The position of a compound on this continuum is influenced by factors such as the ΔpKa between the acid and base, crystal packing effects, and temperature. uochb.czresearchgate.net In the case of 1,8-octanediamine dihydrochloride, the significant basicity of the diamine and the strength of hydrochloric acid place it firmly on the salt end of the spectrum.

The formation of a salt has a profound impact on the hydrogen bonding network within the crystal lattice. In the crystal structure of octane-1,8-diammonium dichloride monohydrate, an extensive and intricate three-dimensional hydrogen-bonding network is observed. researchgate.net This network links the octane-1,8-diammonium cations, the chloride anions, and the water molecules of crystallization. researchgate.net The ammonium groups (N⁺-H) of the dication act as hydrogen bond donors, forming charge-assisted hydrogen bonds with the chloride anions (Cl⁻) and the oxygen atom of the water molecule. researchgate.netresearchgate.net

These hydrogen bonds are a dominant force in the crystal packing, leading to a layered structure. The organic cations are arranged in layers, separated by inorganic layers containing the chloride anions and water molecules. researchgate.net The intricate web of hydrogen bonds contributes significantly to the stability of the crystal lattice. The geometry of the octane-1,8-diammonium cation itself is also influenced by these interactions, with torsion angles along the hydrocarbon chain deviating from the ideal 180° to accommodate the hydrogen bonding with the surrounding anions and water molecules. researchgate.net

In a related structure of octane-1,8-diaminium 4,4′-(diazene-1,2-diyl)dibenzoate monohydrate, a similar complex network of charge-assisted N—H⋯O and O—H⋯O hydrogen bonds links the cations, anions, and water molecules into a three-dimensional framework. researchgate.net This further illustrates the principle that the ionic nature of the diammonium cation drives the formation of robust and complex hydrogen-bonded structures.

Hydrogen Bond Details in Octane-1,8-diaminium 4,4′-(diazene-1,2-diyl)dibenzoate monohydrate researchgate.net
Donor-H···AcceptorD-H (Å)H···A (Å)D···A (Å)D-H···A (°)
N1—H1A···O300.895(17)1.897(17)2.7796(13)168.3(14)
N1—H1C···O290.918(16)1.970(16)2.8579(12)162.5(13)
N6—H6A···O310.921(16)1.912(16)2.8296(13)174.0(13)
N6—H6C···O290.947(16)1.849(17)2.7847(12)169.0(14)

Interactions with Biological Systems at a Molecular Level Non Clinical Research

Precursors to Biologically Relevant Molecules and Ligands

The bifunctional nature of 1,8-octanediamine makes it an ideal scaffold for the synthesis of a diverse array of molecules designed to interact with biological targets. Its two primary amine groups provide reactive sites for the attachment of various chemical moieties, enabling the construction of ligands with specific pharmacophoric features and tailored properties.

Synthesis of Ligands for Molecular Target Interaction Studies

The flexible eight-carbon chain of 1,8-octanediamine serves as a versatile spacer in the design of ligands targeting specific receptors and enzymes. This is particularly evident in the synthesis of chelating agents and in the exploration of pharmacophores for receptors such as the γ-aminobutyric acid type A (GABAA) receptor.

Aliphatic diamines are foundational in the synthesis of macrocyclic ligands, which are crucial for chelating metal ions. rasayanjournal.co.in These macrocycles are formed through the condensation of dicarbonyl compounds with diamines. rasayanjournal.co.in While direct synthesis examples with 1,8-octanediamine are not abundant in readily available literature, the principles of using diamines like 3,6-dioxaoctane-1,8-diamine in metal-ion-controlled synthesis of macrocyclic Schiff-base ligands suggest a strong potential for 1,8-octanediamine in creating similar structures. rsc.org The length of the diamine chain is a critical factor in the binding efficiency of the resulting chelator. gla.ac.uk

In the context of GABAA receptors, polyamines are known to modulate the binding of ligands to the receptor complex. nih.gov While specific ligands for GABAA receptors directly synthesized from 1,8-octanediamine are not extensively documented, the general approach of using diamine-containing structures to probe the receptor's binding sites is a recognized strategy. The diamine moiety can influence the orientation and selectivity of the ligand for different α-subunits of the GABAA receptor.

Exploration in Peptide and Prodrug Design for Permeability and Delivery Enhancement

The development of effective drug delivery systems is a cornerstone of pharmaceutical research. 1,8-Octanediamine, dihydrochloride (B599025) offers potential as a linker molecule in the design of peptides and prodrugs to enhance their permeability across biological membranes, a critical factor for oral bioavailability.

The conjugation of peptides to various entities, including lipids and small molecules, is a strategy to improve their pharmacokinetic profiles. qyaobio.comnih.gov The use of linkers is crucial in this process, and the properties of the linker, such as length and flexibility, can significantly impact the efficacy of the resulting conjugate. nih.gov While specific examples employing a 1,8-diaminooctane (B148097) linker are not prevalent in the reviewed literature, the use of C8 fatty acids like caprylic acid in lipid-peptide conjugation highlights the interest in eight-carbon chains for this purpose. qyaobio.com The diamine nature of 1,8-octanediamine provides two points of attachment, offering versatility in creating more complex drug-linker-peptide constructs.

The prodrug approach, where an inactive derivative of a drug is administered and then converted to the active form in the body, often utilizes spacers to connect the drug to a carrier moiety. nih.gov The physicochemical properties of these spacers are critical for the release kinetics of the parent drug. The eight-carbon backbone of 1,8-octanediamine could serve as such a spacer, influencing the solubility and hydrolysis rate of the prodrug.

Systems Biology and Omics Integration in Mechanistic Research

Understanding the complex interactions of a chemical compound within a biological system requires a holistic approach. Systems biology, coupled with "omics" technologies, provides powerful tools to model molecular interaction networks and to observe the global biochemical perturbations induced by a compound.

Application of Computational Systems Biology for Modeling Molecular Interaction Networks

Computational modeling and molecular docking are invaluable tools for predicting and analyzing the interaction of small molecules with biological macromolecules. nih.govresearchgate.net These methods can provide insights into the binding modes and affinities of ligands, guiding the design of more potent and selective compounds.

While specific molecular docking studies focusing on derivatives of 1,8-octanediamine, dihydrochloride are not widely reported, the general principles of these techniques are applicable. For instance, in the study of µ-opioid receptor ligands, molecular modeling helps to understand the interaction patterns of various compounds within the receptor's binding pocket. nih.gov Similarly, computational approaches are used to explore the ligand-binding interactions of inhibitors with enzymes like DNA methyltransferases. nih.gov The flexible eight-carbon chain of 1,8-octanediamine would allow ligands derived from it to adopt various conformations to fit into a binding site, a feature that can be effectively studied using molecular dynamics simulations.

In Vitro Studies Using Metabolomics and Proteomics to Understand Biochemical Pathways Perturbations

Metabolomics and proteomics are powerful "omics" technologies that allow for the comprehensive analysis of metabolites and proteins in a biological sample, respectively. These techniques can reveal the biochemical pathways that are perturbed upon exposure to a chemical compound.

A study on the effects of 1,8-diaminooctane on the Feline Immunodeficiency Virus (FIV) Rev regulatory system demonstrated that the compound significantly reduced viral replication. researchgate.net This effect was linked to a decrease in the levels of unspliced and singly spliced viral mRNAs in the cytoplasm and an increase in multiply spliced transcripts. researchgate.net This suggests that 1,8-diaminooctane can interfere with viral post-transcriptional regulation. researchgate.net

Biochemical Transformations and Bioremediation Potential

The fate of chemical compounds in the environment is a critical area of research. Understanding the biochemical transformations that 1,8-octanediamine can undergo is essential for assessing its environmental impact and exploring its potential for bioremediation.

The enzymatic degradation of diamines is a known biological process. Diamine oxidase is a key enzyme that catalyzes the oxidative deamination of diamines. gla.ac.ukgla.ac.uk Studies have shown that the rate of degradation by diamine oxidase is influenced by the chain length of the diamine, with optimal binding observed for diamines with five to seven carbon atoms. gla.ac.uk While histamine (B1213489) is a primary substrate, other biogenic amines, including diamines like putrescine and cadaverine (B124047), can act as competitive substrates, affecting the degradation rate of histamine. nih.gov

The microbial metabolism of long-chain alkanes is another relevant area, as 1,8-octanediamine possesses a long aliphatic chain. nih.govresearchgate.net Bacteria have developed strategies to access and degrade these hydrophobic substrates, often involving oxidation reactions catalyzed by cell-surface-associated oxygenases. researchgate.net While the direct microbial degradation of 1,8-octanediamine is not extensively detailed, the existence of microbial platforms for producing a range of aliphatic diamines from renewable resources suggests that metabolic pathways for their synthesis and, potentially, their degradation exist in microorganisms. researchgate.netrsc.org

The bioremediation of soils contaminated with aliphatic hydrocarbons is an active area of research, with studies focusing on the changes in bacterial communities during the remediation process. gla.ac.ukrsc.org The potential for using specific microbial strains or consortia to degrade aliphatic diamines like 1,8-octanediamine represents a promising avenue for environmental cleanup, although further research is needed to isolate and characterize the responsible microorganisms and enzymatic pathways.

Investigation of Biodegradation Pathways of 1,8-Octanediamine Derivatives in Environmental Systems

Research specifically detailing the biodegradation pathways of 1,8-octanediamine and its dihydrochloride salt in environmental systems is limited in publicly available scientific literature. However, the environmental fate of this compound can be inferred by examining the microbial degradation of structurally similar long-chain aliphatic alkanes and the general metabolism of diamines.

Bacteria have demonstrated the ability to metabolize a wide range of aliphatic hydrocarbons. The degradation of long-chain n-alkanes is a known microbial process, often initiated by terminal oxidation. Microorganisms, including various species of Alcanivorax, Pseudomonas, and Acinetobacter, are known to utilize long-chain alkanes as a source of carbon and energy. researchgate.netnih.gov The metabolic strategy typically involves the oxidation of a terminal methyl group to a primary alcohol, which is then further oxidized to an aldehyde and a fatty acid. This fatty acid can then enter the β-oxidation pathway, leading to its complete mineralization. While 1,8-octanediamine possesses amino groups at both ends of its C8 carbon chain, it is plausible that similar enzymatic machinery could be involved in its initial breakdown.

General microbial pathways for the degradation of biogenic amines, such as putrescine (1,4-diaminobutane) and cadaverine (1,5-diaminopentane), have been identified in various microorganisms. researchgate.net These pathways often involve transamination or deamination reactions to remove the amino groups, followed by the oxidation of the resulting aldehyde or alcohol. Some bacteria possess degradation pathways to prevent the accumulation of these amines. researchgate.net It is conceivable that microorganisms capable of degrading shorter-chain diamines might also have the capacity, or could adapt, to metabolize longer-chain diamines like 1,8-octanediamine, although the efficiency and specific enzymes involved may differ.

The environmental persistence of products derived from 1,8-octanediamine, such as polyamides, is also a relevant consideration. While polyamides are generally robust, their potential for photoaging and subsequent breakdown into microplastics has been noted. nih.gov The biodegradation of these polyamide microplastics is a complex and slow process, with the environmental impact being an area of active research. nih.gov

Table 1: Microbial Genera with Potential for Long-Chain Aliphatic Compound Degradation

Microbial GenusRelated Compound Class DegradedPotential Relevance to 1,8-Octanediamine
AlcanivoraxLong-chain alkanesPossesses enzymes for the hydroxylation and metabolism of long carbon chains. nih.gov
PseudomonasAromatic compounds, biogenic aminesSome species contain pathways for degrading biogenic amines. researchgate.net
AcinetobacterLong-chain n-alkanesUtilizes hydrophobic substrates through cell-surface-associated oxygenases. researchgate.net
CorynebacteriumDiamines (production)Engineered strains are used for diamine production, indicating metabolic interaction with these compounds. researchgate.net

This table is generated based on the degradation of structurally related compounds, as direct studies on 1,8-octanediamine biodegradation are limited.

Role in Enzyme-Mediated Reactions and Biocatalysis

In contrast to its environmental degradation, the role of 1,8-octanediamine as a substrate in enzyme-mediated reactions, particularly in the field of biocatalysis, is more clearly documented. Biocatalysis utilizes enzymes to perform chemical reactions in a more sustainable and efficient manner compared to traditional chemical synthesis. nih.gov 1,8-Octanediamine serves as a valuable monomer in the enzymatic synthesis of polyamides and polyesteramides, which are important classes of polymers.

The primary application of 1,8-octanediamine in biocatalysis is in enzymatic polymerization. This process leverages the catalytic activity of enzymes, most notably lipases, to create polymers under mild reaction conditions. nih.gov Lipases, such as the widely used Candida antarctica Lipase B (CALB), often commercialized as Novozym 435, can catalyze the formation of amide bonds between a diamine, like 1,8-octanediamine, and a dicarboxylic acid or its ester. This reaction, a form of condensation polymerization, results in the formation of a polyamide chain with the release of a small molecule, such as water or alcohol. nih.gov

Research has demonstrated the successful synthesis of various polyamides and polyesteramides using 1,8-octanediamine or the structurally similar 1,8-octanediol (B150283) as a monomer. For instance, enzymatic polycondensation of dicarboxylic acids with 1,8-octanediol has been achieved to produce polyesters. Similarly, diamines are employed to create polyamides, which are analogous to commercially significant materials like nylon. researchgate.net The specificity of the enzyme allows for greater control over the polymer structure. nih.gov This biocatalytic approach offers a green alternative to conventional polymer production, which often requires harsh conditions and potentially toxic catalysts. nih.gov

Table 2: Enzyme-Mediated Reactions Involving 1,8-Octanediamine and Related Monomers

EnzymeMonomersReaction TypeProduct
Lipase (e.g., Novozym 435)1,8-Octanediamine, Dicarboxylic AcidPolycondensationPolyamide
Lipase (e.g., Novozym 435)1,8-Octanediol, Dicarboxylic AcidPolycondensationPolyester
Lipase (e.g., Novozym 435)Diethyl adipate, α,ω-(diaminopropyl)polydimethylsiloxane, 1,8-octanediolPolycondensationPolyesteramide

Future Directions and Emerging Research Avenues for 1,8 Octanediamine Dihydrochloride

Rational Design of Novel 1,8-Octanediamine Derivatives with Enhanced Functionality

The rational design of new molecules is a cornerstone of modern chemistry, and 1,8-Octanediamine dihydrochloride (B599025) serves as a valuable scaffold for creating derivatives with tailored properties. By strategically modifying its structure, scientists can enhance its functionality for specific applications. This process involves a deep understanding of structure-activity relationships, where the arrangement of atoms in a molecule dictates its chemical behavior.

Researchers are exploring the introduction of various functional groups to the 1,8-Octanediamine backbone to influence properties such as solubility, reactivity, and binding affinity. For instance, the synthesis of diphenylamine (B1679370) derivatives for antioxidant applications highlights how structural modifications can lead to enhanced performance. nih.gov Computational tools, including quantum mechanics calculations, are instrumental in this process, allowing for the prediction of molecular properties like bond dissociation enthalpy (BDE) before synthesis, thereby guiding the design of more potent compounds. nih.gov

The following table illustrates the concept of rational design by showing how different substituents on a parent molecule can alter its properties.

Derivative Substituent Group Predicted Property Enhancement
Derivative AHydroxyl (-OH)Increased hydrophilicity, potential for hydrogen bonding
Derivative BCarboxylic Acid (-COOH)Enhanced water solubility, provides a site for further reactions
Derivative CPhenyl Group (-C6H5)Increased hydrophobicity, potential for pi-stacking interactions

This table is illustrative and represents the conceptual approach to designing novel derivatives.

Advancements in Sustainable Synthesis and Circular Economy Principles

The chemical industry is undergoing a paradigm shift towards greener and more sustainable manufacturing processes. For 1,8-Octanediamine dihydrochloride, this translates to the development of eco-friendly synthesis routes that minimize waste, reduce energy consumption, and utilize renewable feedstocks. nih.govnih.gov The principles of the circular economy, which emphasize the continual use of resources and the elimination of waste, are central to this transformation. researchgate.netdesignsociety.org

Current research focuses on several key areas:

Catalysis: The use of efficient and recyclable catalysts, such as metal ion-exchanged zeolites, can significantly improve the sustainability of synthesis. rsc.org

Solvent Selection: Replacing hazardous organic solvents with greener alternatives, or developing solvent-free reaction conditions, is a major goal. researchgate.net

Renewable Feedstocks: Investigating the production of 1,8-Octanediamine from biomass or other renewable sources is a critical step towards a circular bio-economy.

Waste Valorization: Developing methods to convert byproducts of the synthesis into valuable chemicals aligns with the circular economy's goal of waste elimination. researchgate.net

The transition to a circular economy for chemical production involves a holistic approach, considering the entire lifecycle of the product from design to end-of-life. designsociety.org This includes designing molecules for easier recycling and degradation.

Integration of Machine Learning and Artificial Intelligence in Accelerating Molecular Design and Materials Discovery

The convergence of machine learning (ML) and artificial intelligence (AI) with chemistry is revolutionizing the process of molecular design and materials discovery. openreview.netscholar9.com These powerful computational tools can analyze vast datasets to identify patterns and predict the properties of new molecules, significantly accelerating the research and development timeline. acs.orgnih.gov

For 1,8-Octanediamine and its derivatives, ML algorithms can be trained on existing chemical data to:

Predict Properties: Forecast the physicochemical and biological properties of novel derivatives before they are synthesized. nih.gov

Generative Design: Propose new molecular structures with desired functionalities. medium.com

Optimize Synthesis: Identify the most efficient reaction pathways and conditions.

Machine learning models, such as Quantitative Structure-Activity Relationship (QSAR) models, can establish correlations between molecular descriptors and specific activities. nih.gov This data-driven approach allows for the rapid screening of virtual libraries of compounds, prioritizing the most promising candidates for experimental validation. scholar9.com

Machine Learning Model Application in Molecular Design Potential Impact on 1,8-Octanediamine Research
Quantitative Structure-Activity Relationship (QSAR)Predicts the activity of a molecule based on its structure.Rapidly screen virtual libraries of 1,8-Octanediamine derivatives for desired properties. nih.gov
Generative Adversarial Networks (GANs)Generates novel molecular structures with specific characteristics.Design new 1,8-Octanediamine derivatives with enhanced performance for targeted applications.
Recurrent Neural Networks (RNNs)Can learn from sequential data like chemical reaction pathways.Optimize the synthesis of 1,8-Octanediamine and its derivatives for higher yield and purity. nih.gov

This table provides examples of how different machine learning models can be applied in the context of 1,8-Octanediamine research.

Cross-Disciplinary Research at the Interface of Chemistry, Materials Science, and Computational Biology

The future of 1,8-Octanediamine dihydrochloride research lies in the convergence of multiple scientific disciplines. Collaborations between chemists, materials scientists, and computational biologists are essential for unlocking the full potential of this compound.

Chemistry and Materials Science: The use of 1,8-Octanediamine as a building block or crosslinker in the synthesis of advanced materials is a key area of investigation. ganeshremedies.com Its diamine nature makes it suitable for creating polymers, metal-organic frameworks (MOFs), and other functional materials with unique properties.

Chemistry and Computational Biology: In the realm of life sciences, computational tools can be used to model the interactions of 1,8-Octanediamine derivatives with biological targets. This can aid in the design of new therapeutic agents or probes for studying biological systems.

This interdisciplinary approach fosters innovation by combining diverse perspectives and expertise. For example, a materials scientist might identify a need for a polymer with specific mechanical properties, and a chemist, using computational tools, could design and synthesize a 1,8-Octanediamine-based monomer to meet those requirements.

Exploration of 1,8-Octanediamine in Advanced Functional Materials and Nanotechnologies

The unique properties of 1,8-Octanediamine, such as its linear chain structure and the presence of two reactive amine groups, make it an attractive component for the development of advanced functional materials and nanotechnologies. ganeshremedies.com

Current and future research in this area includes:

Polymers: 1,8-Octanediamine can be used as a comonomer to synthesize high-performance polymers with applications in various industries.

Nanoparticles and Nanocomposites: It can function as a surface modifier for nanoparticles, improving their dispersion and compatibility with other materials. It can also be incorporated into nanocomposites to enhance their mechanical or thermal properties.

Self-Assembled Monolayers (SAMs): The amine groups can anchor the molecule to various surfaces, allowing for the formation of ordered, single-molecule-thick layers. These SAMs can be used to control surface properties such as wetting, adhesion, and biocompatibility.

The exploration of 1,8-Octanediamine in these advanced applications is still in its early stages, but the potential for creating novel materials with tailored functionalities is vast.

Q & A

Basic Research Questions

Q. How can researchers accurately prepare aqueous solutions of 1,8-Octanediamine dihydrochloride at specific molarities, given its solubility profile?

  • Methodology : The compound’s water solubility is reported as 575 g/L at 20°C . To prepare a 1 M solution (molecular weight: 144.26 g/mol + 2 HCl equivalents), dissolve 144.26 mg in 1 mL of deionized water under gentle stirring. Adjust pH using dilute HCl or NaOH if required for protonation state control. Validate the solution’s concentration via gravimetric analysis or UV-Vis spectroscopy (if chromophores are present) .

Q. What safety protocols are critical for handling 1,8-Octanediamine dihydrochloride in laboratory settings?

  • Methodology : The compound is classified as a skin and eye corrosive (GHS Category 1B/1) . Use EN 166-certified goggles, nitrile gloves, and lab coats. Work in a fume hood for powder handling to avoid inhalation. Neutralize spills with weak acids (e.g., acetic acid) before disposal. Always cross-reference safety data from multiple sources (e.g., MedChemExpress, Cayman Chemical) to ensure compliance with institutional guidelines .

Q. How does the protonation state of 1,8-Octanediamine dihydrochloride influence its reactivity in buffer systems?

  • Methodology : The compound has two pKa values (~10.1 and ~11.0) . In acidic buffers (pH < 10), both amine groups are protonated, forming a dicationic species. For reactions requiring deprotonation (e.g., nucleophilic substitutions), use buffers with pH > 11 (e.g., phosphate or carbonate buffers). Validate protonation states via potentiometric titration (as in ) or NMR spectroscopy in D2O .

Advanced Research Questions

Q. How can titration experiments resolve contradictions in pH-dependent behavior of 1,8-Octanediamine dihydrochloride?

  • Methodology : The compound’s titration curve exhibits three distinct regions (red, green, blue) corresponding to different protonation equilibria . If experimental pH deviates from theoretical predictions (e.g., no equivalence points observed), verify:

  • Ionic strength effects using the Davies equation.
  • Potential coordination with metal ions (e.g., Ca²⁺) that alter proton activity.
  • Instrument calibration with NIST-traceable pH standards.
    Replicate the geometric-algebraic approach from Morales & Arango (2023) to model titration curves under varying Ca (acid concentration) and Cb (base concentration) conditions .

Q. What synthetic routes are viable for producing biobased 1,8-Octanediamine dihydrochloride, and how can purity be validated?

  • Methodology : Biobased synthesis involves aminating suberic acid (derived from plant oils) . Post-synthesis, purify the dihydrochloride salt via recrystallization in ethanol/water (1:3 v/v). Validate purity using:

  • HPLC-MS : Monitor for residual suberic acid (m/z ≈ 173.1) or byproducts.
  • ¹H NMR : Confirm the absence of alkyl chain branching (expected singlet for –CH₂NH₃⁺ at δ 2.7–3.1 ppm).
  • Elemental Analysis : Verify C/N ratios (theoretical: C 43.3%, N 16.1%, Cl 28.6%) .

Q. How does the dihydrochloride form enhance stability compared to the free base or monohydrochloride?

  • Methodology : The dihydrochloride salt (2:1 HCl:amine ratio) improves hygroscopicity resistance and thermal stability. Conduct accelerated stability studies:

  • Store samples at 25°C/60% RH and 40°C/75% RH for 6 months.
  • Monitor decomposition via TGA (degradation onset >165°C) and XRD (crystallinity loss).
    Compare with monohydrochloride using DSC to identify polymorphic transitions .

Q. What spectroscopic techniques are optimal for characterizing 1,8-Octanediamine dihydrochloride in complex matrices?

  • Methodology :

  • Fluorescence Spectroscopy : Use β-cyclodextrin inclusion complexes to enhance sensitivity (e.g., Job plot analysis at λex = 340 nm) .
  • FT-IR : Identify NH₃⁺ bending modes (1500–1600 cm⁻¹) and C–N stretches (1020–1250 cm⁻¹).
  • Raman Spectroscopy : Resolve symmetric NH₃⁺ vibrations (~3100 cm⁻¹) unaffected by aqueous solvent interference .

Data Contradiction Analysis

Q. How to address discrepancies in reported pKa values for 1,8-Octanediamine dihydrochloride?

  • Methodology : Literature pKa values vary (e.g., 10.1 vs. 11.0) due to ionic strength differences or measurement techniques . Re-determine pKa via:

  • Potentiometric Titration : Use a Metrohm Titrando system with a combined glass electrode.
  • NMR-pH Titration : Monitor chemical shifts of NH₃⁺ protons in D2O across pH 7–12.
    Apply the Debye-Hückel equation to correct for activity coefficients and reconcile discrepancies .

Experimental Design Considerations

Q. How to optimize reaction conditions for 1,8-Octanediamine dihydrochloride in polymer synthesis?

  • Methodology : For polyamide synthesis (e.g., nylon analogs):

  • Use a 1:1 molar ratio with dicarboxylic acids (e.g., sebacic acid) in molten state (T > 225°C).
  • Catalyze with phosphoric acid (0.5 wt%) to accelerate polycondensation.
  • Monitor molecular weight via GPC and confirm end-group termination via MALDI-TOF .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
1,8-Octanediamine, dihydrochloride
Reactant of Route 2
1,8-Octanediamine, dihydrochloride

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.